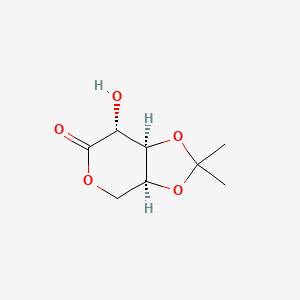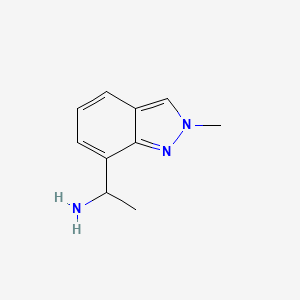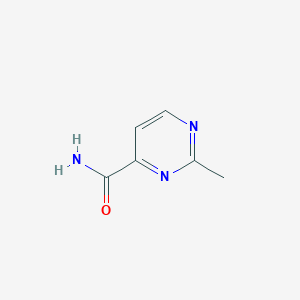![molecular formula C9H13IN2O3 B12080484 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an iodine atom and a triethylene glycol ether chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in dry acetonitrile . The reaction proceeds under mild conditions, yielding the desired iodinated pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or thiolates, typically in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or other substituted pyrimidines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with an aryl boronic acid.
Wissenschaftliche Forschungsanwendungen
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in studies involving nucleic acids and proteins.
Wirkmechanismus
The mechanism of action of 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the ether chain can influence the compound’s binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-4-(2-methoxyethoxy)pyrimidine: Lacks the additional ethylene glycol units, potentially affecting its solubility and reactivity.
2-Amino-5-iodo-4-methoxybenzonitrile: Contains a benzene ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Uniqueness
5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is unique due to its combination of an iodine atom and a triethylene glycol ether chain on a pyrimidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H13IN2O3 |
|---|---|
Molekulargewicht |
324.12 g/mol |
IUPAC-Name |
5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine |
InChI |
InChI=1S/C9H13IN2O3/c1-13-2-3-14-4-5-15-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
WHBSBUFQVWQROF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC1=NC=NC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)


![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)

![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)

![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
